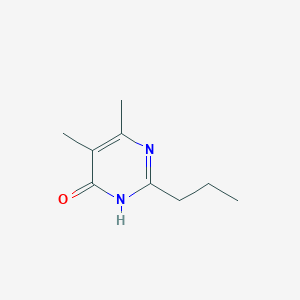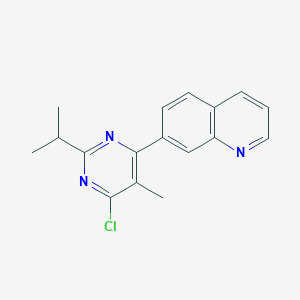
7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline is a heterocyclic aromatic compound that features a quinoline core structure substituted with a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry. The presence of both quinoline and pyrimidine moieties in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline can be achieved through several synthetic routes. One common method involves the condensation of 6-chloro-5-methyl-2-propan-2-ylpyrimidine with a suitable quinoline precursor under acidic or basic conditions. The reaction typically requires the use of catalysts such as Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids (e.g., H₂SO₄) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.
化学反応の分析
Types of Reactions
7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, allowing the introduction of various functional groups (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH).
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds with various functional groups.
科学的研究の応用
7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, enzymes, and receptors, leading to inhibition of biological processes such as DNA replication, protein synthesis, and signal transduction. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a simpler structure, widely used in medicinal chemistry.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Pyrimethamine: An antimalarial drug with a pyrimidine ring, similar to the pyrimidine moiety in the target compound.
Uniqueness
7-(6-Chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline is unique due to the combination of quinoline and pyrimidine rings, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions with biological targets compared to simpler analogs.
特性
分子式 |
C17H16ClN3 |
|---|---|
分子量 |
297.8 g/mol |
IUPAC名 |
7-(6-chloro-5-methyl-2-propan-2-ylpyrimidin-4-yl)quinoline |
InChI |
InChI=1S/C17H16ClN3/c1-10(2)17-20-15(11(3)16(18)21-17)13-7-6-12-5-4-8-19-14(12)9-13/h4-10H,1-3H3 |
InChIキー |
ZFHFHPWMQMSGBP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N=C1Cl)C(C)C)C2=CC3=C(C=CC=N3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-ol](/img/structure/B13894693.png)
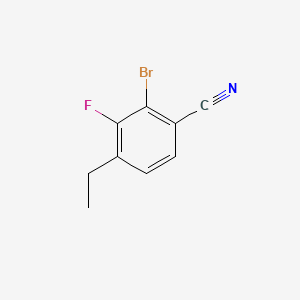
![1-(1,7-Diazaspiro[4.4]nonan-1-yl)ethanone](/img/structure/B13894703.png)
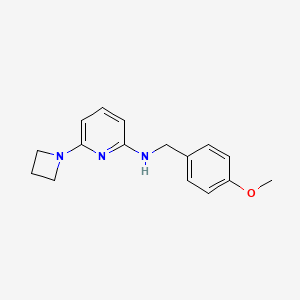
![[2-[11-Hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13894725.png)

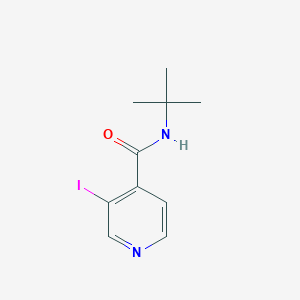
![[4-[[2-[[2-[3-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B13894751.png)
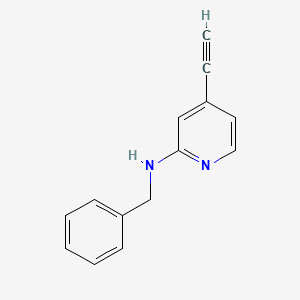
![4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13894759.png)
![2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13894764.png)
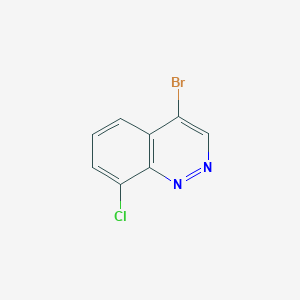
![2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide](/img/structure/B13894768.png)
